molecular formula C10H6N2 B1278985 2-Ethynylquinoxaline CAS No. 98813-70-8

2-Ethynylquinoxaline

Cat. No.: B1278985
CAS No.: 98813-70-8
M. Wt: 154.17 g/mol
InChI Key: DSBXCMSDHQSXAW-UHFFFAOYSA-N
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Description

2-Ethynylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are bicyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of an ethynyl group at the second position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylquinoxaline typically involves the reaction of quinoxaline derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, which involves the coupling of a halogenated quinoxaline with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethynylquinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylquinoxaline and its derivatives involves interaction with specific molecular targets and pathways. For example, in medicinal chemistry, quinoxaline derivatives have been shown to inhibit enzymes such as tyrosine kinases and topoisomerases, which are involved in cell proliferation and DNA replication, respectively. The ethynyl group can enhance the binding affinity and specificity of the compound to its target, leading to improved therapeutic efficacy .

Comparison with Similar Compounds

    Quinoxaline: The parent compound without the ethynyl group.

    2-Methylquinoxaline: A derivative with a methyl group at the second position.

    2-Phenylquinoxaline: A derivative with a phenyl group at the second position.

Comparison: 2-Ethynylquinoxaline is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs. The ethynyl group also enhances the compound’s ability to participate in π-π interactions, which can be beneficial in materials science applications .

Properties

IUPAC Name

2-ethynylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c1-2-8-7-11-9-5-3-4-6-10(9)12-8/h1,3-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBXCMSDHQSXAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC2=CC=CC=C2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440967
Record name 2-ethynylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98813-70-8
Record name 2-ethynylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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